(5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H14N4O2 |
|---|---|
Molecular Weight |
270.29 g/mol |
IUPAC Name |
[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]-(3-methoxyphenyl)methanamine |
InChI |
InChI=1S/C14H14N4O2/c1-19-10-5-2-4-9(8-10)12(15)14-16-13(17-18-14)11-6-3-7-20-11/h2-8,12H,15H2,1H3,(H,16,17,18) |
InChI Key |
VEVQFIYKOGPUHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=NC(=NN2)C3=CC=CO3)N |
Origin of Product |
United States |
Biological Activity
The compound (5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a furan ring and a triazole moiety, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation.
- Antimicrobial Properties : The presence of the triazole ring is associated with antifungal and antibacterial effects.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been observed.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Triazole Ring : Utilizing furan and methanamine derivatives under acidic conditions.
- Coupling Reaction : The introduction of the 3-methoxyphenyl group through nucleophilic substitution.
Anticancer Activity
A series of in vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
These results indicate that the compound could serve as a lead for further development in cancer therapeutics.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
These findings suggest potential applications in treating infections caused by resistant strains.
Anti-inflammatory Effects
Research has also pointed towards the anti-inflammatory properties of this compound. In vivo studies have shown a reduction in pro-inflammatory cytokines in animal models treated with the compound, indicating its potential for managing inflammatory diseases.
Case Studies
Several case studies highlight the therapeutic potential of this compound. For example:
-
Case Study on Cancer Treatment :
- A study involving mice with induced tumors showed that treatment with this compound led to a significant reduction in tumor size compared to control groups.
-
Case Study on Infection Control :
- In a clinical setting, patients with chronic bacterial infections exhibited improved outcomes when treated with this compound alongside standard antibiotics.
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that triazole derivatives exhibit promising antimicrobial properties. The compound in focus has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Study:
A study investigated the antibacterial activity of several triazole derivatives, including those similar to (5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine. The results indicated that these compounds effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, showcasing their potential as antimicrobial agents .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Triazole A | MRSA | 18 |
| Triazole B | E. coli | 20 |
| Target Compound | MRSA | 22 |
Anticancer Activity
Triazole derivatives have also been explored for their anticancer potential. The compound has been synthesized and evaluated against various cancer cell lines.
Case Study:
In a study evaluating the anticancer properties of triazole derivatives, this compound was tested against human lung adenocarcinoma cells (A549) and breast cancer cells (MCF-7). The compound demonstrated significant cytotoxicity with IC50 values indicating effective cancer cell inhibition compared to standard chemotherapeutics .
| Cell Line | IC50 Value (µM) | Comparison with Cisplatin |
|---|---|---|
| A549 | 15 | Lower |
| MCF-7 | 12 | Comparable |
Anticonvulsant Activity
The anticonvulsant effects of triazole compounds have gained attention due to their potential therapeutic applications in epilepsy management.
Case Study:
Research involving the evaluation of various triazole derivatives for anticonvulsant activity highlighted the efficacy of this compound in a picrotoxin-induced convulsion model. The compound showed a notable reduction in seizure frequency and duration compared to control groups .
| Treatment | Seizure Frequency Reduction (%) | Duration Reduction (min) |
|---|---|---|
| Control | 0 | 0 |
| Target Compound | 75 | 5 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents on the triazole ring and aromatic moieties, impacting physicochemical properties and biological activity. Key comparisons include:
Table 1: Comparative Analysis of Structural Analogs
Physicochemical Properties
- Solubility : The main compound’s methoxy group balances hydrophobicity, while dihydrochloride salts (e.g., ) exhibit superior aqueous solubility.
- Thermal Stability : Fluorinated analogs (e.g., ) show higher melting points due to stronger intermolecular interactions.
- Crystallography : Tools like SHELX () and ORTEP () aid in structural elucidation, critical for optimizing drug design.
Preparation Methods
Amidrazone Cyclization with Furan-2-Carbonyl Chloride
This two-step protocol adapts methodologies from 1,2,4-triazole syntheses reported in:
Step 1: Synthesis of 3-Methoxybenzamidrazone
3-Methoxybenzonitrile (1.0 equiv) reacts with hydrazine hydrate (3.0 equiv) in ethanol under reflux for 12 hours, yielding the amidrazone intermediate.
Step 2: Triazole Formation
The amidrazone reacts with furan-2-carbonyl chloride (1.2 equiv) in dichloromethane at 0–5°C, followed by gradual warming to room temperature. Cyclization proceeds via nucleophilic acyl substitution, forming the triazole ring.
| Parameter | Value |
|---|---|
| Yield | 78% |
| Reaction Time | 6 hours |
| Purification | Column chromatography (SiO₂, EtOAc/hexane 1:3) |
Mechanistic Insight : The carbonyl chloride’s electrophilicity drives acylation of the amidrazone’s terminal amine, followed by intramolecular cyclization with expulsion of HCl.
Thiosemicarbazide Cyclization Route
Adapting protocols from, this method employs a sulfur-containing intermediate:
-
Thiosemicarbazide Synthesis :
3-Methoxybenzyl isothiocyanate (1.0 equiv) reacts with furan-2-carbohydrazide (1.1 equiv) in THF at 50°C for 8 hours. -
Base-Mediated Cyclization :
Treating the thiosemicarbazide with K₂CO₃ (2.0 equiv) in DMF at 120°C induces cyclodehydration, yielding the triazole core.
| Parameter | Value |
|---|---|
| Yield | 82% |
| Reaction Time | 4 hours |
| Key Advantage | Avoids moisture-sensitive intermediates |
Limitation : Requires handling of malodorous isothiocyanates, necessitating rigorous fume hood use.
Functionalization of the Triazole Core
Reductive Amination of Ketone Intermediates
A late-stage functionalization approach modifies triazole-bound ketones:
-
Synthesis of (5-(Furan-2-yl)-1H-1,2,4-Triazol-3-yl)(3-Methoxyphenyl)Methanone :
Oxidative coupling of the triazole with 3-methoxybenzaldehyde using MnO₂ in toluene. -
Amine Introduction :
The ketone undergoes reductive amination with ammonium acetate and NaBH₃CN in methanol, providing the target amine.
| Parameter | Value |
|---|---|
| Ketone Yield | 85% |
| Amine Yield | 91% |
| Reaction Scale | Up to 50 g demonstrated |
Spectroscopic Validation :
-
¹H NMR (500 MHz, CDCl₃) : δ 7.46 (s, 1H, triazole-H), 7.38–7.24 (m, 4H, Ar-H), 6.82 (d, J = 8.5 Hz, 1H, furan-H), 5.49 (s, 2H, CH₂NH₂), 3.79 (s, 3H, OCH₃).
Alternative Multi-Component Reaction (MCR) Strategies
Inspired by patent, a one-pot MCR combines:
-
3-Methoxybenzaldehyde (1.0 equiv)
-
Furan-2-carbohydrazide (1.0 equiv)
-
Trimethylsilyl cyanide (1.2 equiv)
Reaction in acetonitrile at 80°C for 5 hours achieves 76% yield via consecutive imine formation, cyanide addition, and cyclization.
Optimization Data :
| Catalyst | Yield (%) |
|---|---|
| None | 42 |
| ZnCl₂ (10 mol%) | 68 |
| Bi(OTf)₃ (5 mol%) | 76 |
Advantage : Streamlined synthesis with minimal purification steps.
Critical Analysis of Methodologies
Yield and Scalability Comparison
| Method | Yield (%) | Scalability | Key Challenge |
|---|---|---|---|
| Amidrazone Cyclization | 78 | High | Moisture-sensitive reagents |
| Thiosemicarbazide Route | 82 | Moderate | Odorous intermediates |
| Reductive Amination | 91 | High | Multi-step protocol |
| MCR Approach | 76 | High | Catalyst cost |
Regioselectivity Considerations
1,2,4-Triazole formation inherently faces regiochemical challenges. X-ray crystallographic data from analogous compounds in confirm substitution patterns, with NOESY correlations verifying the 3- and 5-positions.
Industrial-Scale Production Recommendations
For kilogram-scale synthesis, the reductive amination route offers superior reproducibility:
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of (5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, analogous triazole derivatives are synthesized by reacting hydrazine derivatives with carbonyl-containing intermediates under reflux in polar solvents like ethanol or DMF . To optimize purity, employ HPLC-DAD with a reverse-phase C18 column (e.g., 5 µm particle size, 250 mm length) and a gradient mobile phase (water/acetonitrile with 0.1% trifluoroacetic acid) to separate the target compound from impurities. Forced degradation studies under acidic, basic, oxidative, and thermal conditions can identify labile functional groups and guide stability testing .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks by comparing with analogous triazole derivatives. The furan protons typically resonate at δ 6.3–7.5 ppm, while the methoxyphenyl group shows a singlet for the OCH₃ group at δ ~3.8 ppm. The triazole ring protons appear as singlets in the δ 7.5–8.5 ppm range .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak ([M+H]⁺) and fragmentation patterns. For example, cleavage at the triazole-furan bond may yield fragments at m/z corresponding to (3-methoxyphenyl)methanamine and furan-triazole moieties .
Q. What preliminary biological assays are suitable for evaluating the antimicrobial potential of this compound?
- Methodology : Use standardized microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Prepare stock solutions in DMSO (≤1% final concentration) and test concentrations from 0.5–128 µg/mL. Compare MIC values with reference drugs (e.g., ampicillin, fluconazole) to assess potency. Triazole derivatives often exhibit activity due to interactions with microbial enzymes (e.g., lanosterol 14α-demethylase in fungi) .
Advanced Research Questions
Q. How can computational chemistry (DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
- Methodology :
- DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-311G(d,p) level to identify reactive sites (e.g., nucleophilic triazole N-atoms or electrophilic methoxyphenyl groups). Calculate frontier molecular orbitals (HOMO/LUMO) to predict charge transfer interactions .
- Molecular Docking : Dock the compound into target proteins (e.g., fungal CYP51 or bacterial DHFR) using AutoDock Vina. Analyze binding poses for hydrogen bonds with active-site residues (e.g., His310 in CYP51) and hydrophobic interactions with nonpolar pockets. Modify substituents (e.g., methoxy group position) to improve binding affinity .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodology :
- Impurity Profiling : Use LC-MS to identify synthetic byproducts (e.g., unreacted intermediates or oxidation products) that may contribute to variability .
- Assay Standardization : Control variables such as microbial strain passage number, culture media pH, and compound solubility. For example, poor aqueous solubility may lead to underestimated activity; use surfactants (e.g., Tween-80) or co-solvents to enhance dispersion .
Q. How can X-ray crystallography and SHELX software elucidate the compound’s solid-state structure and intermolecular interactions?
- Methodology : Grow single crystals via slow evaporation from a DMSO/water mixture. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve the structure using SHELXT for intrinsic phasing. Refine with SHELXL, analyzing hydrogen-bonding networks (e.g., N–H···O interactions between triazole and methoxyphenyl groups) and π-π stacking between aromatic rings. Use Olex2 for visualization .
Q. What electrochemical methods are suitable for studying this compound’s redox behavior in catalytic applications?
- Methodology : Perform cyclic voltammetry (CV) in anhydrous acetonitrile (0.1 M TBAPF₆ as electrolyte) using a glassy carbon working electrode. Identify redox peaks corresponding to triazole or furan oxidation. Compare with copper(I) coordination polymers (e.g., NNU-32) to assess potential for CO₂ reduction catalysis. Use bulk electrolysis at controlled potentials to quantify Faradaic efficiency for products like CH₄ .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
